molecular formula C7H7NO4 B3057885 4-(Hydroxymethyl)-3-nitrophenol CAS No. 86031-17-6

4-(Hydroxymethyl)-3-nitrophenol

Cat. No.: B3057885
CAS No.: 86031-17-6
M. Wt: 169.13
InChI Key: HNPPKJBKLPUPHI-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-nitrophenol is an organic compound characterized by a hydroxymethyl group (-CH₂OH) and a nitro group (-NO₂) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-3-nitrophenol typically involves the nitration of 4-(Hydroxymethyl)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group (-COOH).

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 4-(Carboxymethyl)-3-nitrophenol.

    Reduction: 4-(Hydroxymethyl)-3-aminophenol.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-(Hydroxymethyl)-3-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-nitrophenol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 4-(Hydroxymethyl)phenol
  • 3-Nitrophenol
  • 4-(Carboxymethyl)-3-nitrophenol

Comparison: 4-(Hydroxymethyl)-3-nitrophenol is unique due to the presence of both hydroxymethyl and nitro groups on the phenol ring This combination of functional groups imparts distinct chemical reactivity and potential applications compared to similar compounds For example, 4-(Hydroxymethyl)phenol lacks the nitro group, which significantly alters its chemical behavior and applications

Properties

IUPAC Name

4-(hydroxymethyl)-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPPKJBKLPUPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60707407
Record name 4-(Hydroxymethyl)-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60707407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86031-17-6
Record name 4-(Hydroxymethyl)-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60707407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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